1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring system. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but generally ranges from several hours to overnight
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of reduced naphthalene derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Similar in structure but lacks the naphthalene ring, resulting in different chemical and physical properties.
2-Fluoro-1-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with a different substitution pattern, leading to variations in reactivity and applications.
1-Fluoro-2-(trifluoromethoxy)benzene:
Properties
Molecular Formula |
C17H10F4O |
---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-2-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)22-17(19,20)21/h1-10H |
InChI Key |
BBQUGBUFFUAEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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